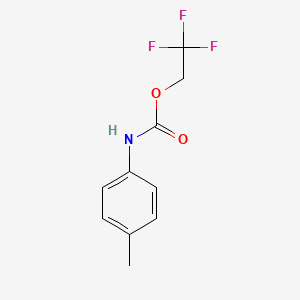

2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate

Description

¹H NMR Analysis

The proton NMR spectrum (400 MHz, CDCl₃) reveals the following signals:

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.35 | Singlet | 3H | Methyl (-CH₃) on phenyl |

| 4.42 | Quartet (J = 8.6 Hz) | 2H | Trifluoroethyl (-CF₃CH₂O) |

| 6.80–7.20 | Multiplet | 4H | Aromatic protons |

| 6.95 | Broad singlet | 1H | Carbamate NH |

The downfield shift of the NH proton (δ 6.95) indicates hydrogen bonding with the carbonyl oxygen.

¹³C NMR Analysis

Key signals in the ¹³C NMR spectrum (101 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 21.4 | Methyl carbon (-CH₃) |

| 62.8 | Methylene carbon (-CF₃CH₂O) |

| 124.5 (q, J = 278 Hz) | CF₃ group |

| 153.2 | Carbamate carbonyl (C=O) |

| 135.1, 129.4, 116.8 | Aromatic carbons |

The quartet at δ 124.5 ppm arises from coupling between the fluorine atoms and the adjacent methylene carbon.

FT-IR Spectroscopy

Prominent IR absorptions (cm⁻¹) include:

- 3340 (N-H stretch),

- 1725 (C=O stretch),

- 1260–1120 (C-F stretches),

- 1530 (N-H bend).

The strong C=O absorption at 1725 cm⁻¹ confirms the carbamate functionality.

Crystallographic Studies and Packing Arrangements

Although single-crystal data for this specific compound are limited, related carbamates exhibit monoclinic or triclinic crystal systems with Z = 2. Key features inferred from analogs:

- Hydrogen bonding : NH···O=C interactions form dimers, creating a herringbone packing motif.

- Van der Waals interactions : The CF₃ group participates in short contacts (3.2–3.5 Å) with adjacent aromatic rings.

- Torsion angles : The dihedral angle between the phenyl and carbamate planes ranges from 5° to 12°, favoring π-π stacking.

Comparative Structural Analysis with Analogous Carbamate Derivatives

Key Trends :

- Electron-withdrawing substituents (e.g., Cl, Br) increase the C=O stretching frequency due to enhanced polarization.

- Ortho-substituents (e.g., 2-CH₃) reduce planarity, lowering melting points compared to para-substituted analogs.

- Bromine imparts greater molecular weight and van der Waals interactions, raising melting points relative to chlorine.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-7-2-4-8(5-3-7)14-9(15)16-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKVKWZCFNPYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

2,2,2-Trifluoroethanol+4-Methylphenyl isocyanate→2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoroethyl and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamate compounds.

Scientific Research Applications

Overview

2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate is an organic compound characterized by a trifluoroethyl group and a methylphenyl group attached to a carbamate moiety. Its unique structural features contribute to its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

- Building Block for Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex fluorinated organic molecules. The trifluoroethyl group enhances the molecular properties that are beneficial for various chemical reactions.

- Reagent in Fluorination Reactions : It is utilized in the introduction of trifluoroethyl groups into target molecules, which is crucial for developing new materials with specific properties.

Biology

- Biochemical Studies : The compound is studied for its interactions with enzymes and proteins. Its ability to inhibit specific enzymes makes it a valuable tool in understanding biochemical pathways and mechanisms.

- Potential Biological Activity : Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.

Medicine

- Pharmaceutical Development : Ongoing research aims to explore its potential as an active pharmaceutical ingredient or intermediate in drug synthesis. The unique properties of the trifluoroethyl group may enhance the bioavailability and efficacy of drug candidates.

- Therapeutic Applications : Investigations are underway to evaluate its effectiveness against various diseases, including cancer and infectious diseases.

Industry

- Production of Specialty Chemicals : The compound is employed in the manufacturing of specialty chemicals that require unique stability and reactivity profiles due to the presence of the trifluoroethyl group.

- Material Science : It is also used in developing materials with enhanced properties for specific industrial applications.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various compounds containing trifluoromethyl groups against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa. Results indicated that modifications in carbamate structures significantly enhanced antimicrobial activity, suggesting that this compound may possess similar properties.

Case Study 2: Enzyme Inhibition

Research has shown that compounds with similar structures can inhibit enzymes involved in neurotransmitter uptake. This inhibition could have implications for treating conditions such as depression and anxiety disorders by modulating neurotransmitter levels in the brain.

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Enables development of new fluorinated compounds |

| Biology | Enzyme interaction studies | Enhances understanding of biochemical pathways |

| Medicine | Active pharmaceutical ingredient | Potential for new therapeutic agents |

| Industry | Specialty chemical production | Development of materials with unique properties |

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-methylphenyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Carbamates

Substituent Effects on the Carbamate Group

a) Ethyl (4-Chloro-2-Fluorophenyl)carbamate

- Structure : Ethyl carbamate with a 4-chloro-2-fluorophenyl group.

- Key Differences: The ethyl group (-CH₂CH₃) lacks the electron-withdrawing trifluoro effect, resulting in higher basicity (pKa ~14–16 for ethyl carbamates vs. ~12 for trifluoroethyl carbamates) .

- Synthesis : Typically synthesized via nucleophilic substitution of chloroformates with amines.

b) Methyl [4-(Trifluoromethyl)phenyl]carbamate

- Structure : Methyl carbamate with a 4-trifluoromethylphenyl group.

- Key Differences :

c) O-Phenyl-N-(4-Chlorophenyl)carbamate

- Structure : Phenyl carbamate with a 4-chlorophenyl group.

- Key Differences :

Physicochemical and Spectroscopic Properties

Thermal and Conformational Stability

- Rotational Barriers: The trifluoroethyl group in N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate creates a high rotational barrier (~15 kcal/mol) about the C–N bond, as shown by VT-NMR. This contrasts with non-fluorinated analogs, which exhibit faster conformational interconversion .

- Thermal Decomposition :

- Fluorinated carbamates generally decompose at higher temperatures (>200°C) compared to ethyl carbamates (~180°C), attributed to C–F bond strength .

Biological Activity

2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the biological activity of this compound, focusing on its antifungal properties, mechanism of action, and relevant case studies.

Basic Structure

- IUPAC Name : this compound

- CAS Number : 537-83-7

- Molecular Formula : C10H10F3N1O2

- Molecular Weight : 233.19 g/mol

Chemical Structure

The compound features a carbamate functional group attached to a trifluoroethyl group and a para-methylphenyl moiety. This unique structure contributes to its biological activity.

Antifungal Properties

Recent studies have highlighted the antifungal potential of carbamate derivatives, including this compound. Research indicates that compounds with a carbamate structure can exhibit significant antifungal activity against various plant pathogens.

Case Study: Antifungal Screening

In a study evaluating the antifungal activities of several carbamate derivatives:

- The compound exhibited an inhibition rate greater than 60% at a concentration of 50 μg/mL against seven fungal pathogens.

- Notably, it demonstrated effective inhibition against Fusarium graminearum and Fusarium oxysporum, suggesting its potential as a lead compound for developing new fungicides .

The mechanism by which this compound exerts its antifungal effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes critical for fungal cell wall synthesis.

- Disruption of Cellular Processes : The trifluoroethyl group may enhance membrane permeability or interfere with cellular signaling pathways in fungi.

Structure-Activity Relationship (SAR)

Research into the SAR of carbamates indicates that modifications in the substituents on the aromatic ring significantly influence biological activity. For instance:

- The presence of electron-donating groups (like methyl) enhances antifungal activity.

- The trifluoroethyl group is believed to increase lipophilicity and improve bioavailability in fungal cells .

Antifungal Activity Summary

| Compound Name | Pathogen Tested | Inhibition Rate (%) at 50 μg/mL | EC50 (μg/mL) |

|---|---|---|---|

| This compound | Fusarium graminearum | >60 | 12.50 |

| Other Carbamate Derivative | Fusarium oxysporum | >70 | 16.65 |

Comparison with Similar Compounds

| Compound Name | Antifungal Activity | Molecular Weight (g/mol) |

|---|---|---|

| This compound | Moderate | 233.19 |

| N-(4-chlorophenyl)carbamate | High | 205.66 |

| N-(3-nitrophenyl)carbamate | Low | 217.19 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.